4-Undecene, 5-methyl-, (E)-
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Overview
Description
4-Undecene, 5-methyl-, (E)- is an organic compound with the molecular formula C12H24. It is a type of alkene, characterized by the presence of a double bond between carbon atoms. This compound is also known as (E)-5-Methyl-4-undecene and has a molecular weight of 168.3190 g/mol . It is a colorless liquid with a characteristic hydrocarbon odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Undecene, 5-methyl-, (E)- can be achieved through various methods. One common approach involves the use of alkenylation reactions, where an alkene is introduced to a suitable substrate under specific conditions. The reaction typically requires a catalyst, such as palladium or platinum, and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 4-Undecene, 5-methyl-, (E)- often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Undecene, 5-methyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
Scientific Research Applications
4-Undecene, 5-methyl-, (E)- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-Undecene, 5-methyl-, (E)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Undecane, 5-methyl-: Similar in structure but lacks the double bond present in 4-Undecene, 5-methyl-, (E)-.
4-Undecene, (E)-: Similar structure but without the methyl group at the 5th position.
Undecane, 2-methyl-: Similar in structure but with the methyl group at the 2nd position
Uniqueness
4-Undecene, 5-methyl-, (E)- is unique due to its specific structural configuration, which includes a double bond and a methyl group at the 5th position. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
41851-94-9 |
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Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(E)-5-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h10H,4-9,11H2,1-3H3/b12-10+ |
InChI Key |
BVMMHBZCLRORPY-ZRDIBKRKSA-N |
Isomeric SMILES |
CCCCCC/C(=C/CCC)/C |
Canonical SMILES |
CCCCCCC(=CCCC)C |
Origin of Product |
United States |
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